molecular formula C11H16ClNO2 B1463473 Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride CAS No. 174869-60-4

Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride

Cat. No. B1463473
M. Wt: 229.7 g/mol
InChI Key: WNUPFLRCRFVHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride” is a unique chemical compound provided by Sigma-Aldrich to early discovery researchers . It has an empirical formula of C12H18ClNO2 and a molecular weight of 243.73 . The compound’s SMILES string is COC(C(CC1=CC=CC©=C1)CN)=O.Cl .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO2.ClH/c1-9-4-3-5-10(6-9)7-11(8-13)12(14)15-2;/h3-6,11H,7-8,13H2,1-2H3;1H . This code provides a standardized way to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride” is a powder at room temperature . Its molecular weight is 243.73 , and it has a specific InChI code and SMILES string that represent its molecular structure .

Scientific Research Applications

  • Antimalarial Activity : Werbel et al. (1986) synthesized a series of compounds from substituted 1-phenyl-2-propanones, leading to potent antimalarial properties against Plasmodium berghei in mice and primate models. These compounds showed potential for clinical trials in humans (Werbel et al., 1986).

  • Antidepressive Activity : Yuan (2012) reported the synthesis of 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, indicating its potential for further investigation as an antidepressant based on mice forced swimming tests (Yuan, 2012).

  • Enantioseparation Studies : Jin et al. (2020) successfully enantioseparated 2-(3-Methylphenyl)propanic acid and 2-(4-methylphenyl)propanoic acid using countercurrent chromatography, which is important for creating enantiopure pharmaceutical compounds (Jin et al., 2020).

  • Cytostatic Potential : Schwieger and Unterhalt (1992) synthesized phosphoramidic dichlorides with potential cytostatic activity, a key area in cancer research (Schwieger & Unterhalt, 1992).

  • Chemical Synthesis and Conformational Properties : Tye and Skinner (2002) described the synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives, highlighting the importance of such compounds in understanding molecular interactions and conformational properties (Tye & Skinner, 2002).

  • Antimicrobial Activity : Mickevičienė et al. (2015) synthesized compounds with antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity, showcasing the relevance of such compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).

  • Uterine Relaxant Activity : Viswanathan et al. (2005) developed compounds based on the pharmacophore for potent uterine relaxant activity, which could have implications in gynecological pharmacotherapy (Viswanathan et al., 2005).

  • Biocatalysis in Drug Research : Li et al. (2013) explored the use of Methylobacterium for the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important process in pharmaceutical synthesis (Li et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements include H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, contact with skin, eyes, or clothing, and dust formation .

properties

IUPAC Name

methyl 3-amino-2-(3-methylphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-4-3-5-9(6-8)10(7-12)11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUPFLRCRFVHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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